N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
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Overview
Description
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a pyrrolidine ring substituted with a chloroacetyl group and an isopropylacetamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide typically involves the reaction of L-proline with chloroacetyl chloride, followed by the conversion of the resulting N-acylated product into the desired compound. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the pyrrolidine ring and the subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while nucleophilic substitution can produce a variety of substituted products with different functional groups.
Scientific Research Applications
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are potential therapeutic agents for the treatment of type-II diabetes.
Biological Studies: It serves as a tool compound in biological studies to investigate the role of specific enzymes and pathways in various diseases.
Pharmaceutical Development: The compound’s unique structure makes it a valuable candidate for the development of new pharmaceutical agents with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an intermediate in the synthesis of DPP-IV inhibitors, the compound may inhibit the activity of DPP-IV, an enzyme involved in glucose metabolism. This inhibition can enhance insulin secretion and improve glucose tolerance, making it a potential therapeutic agent for diabetes management .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other DPP-IV inhibitors, such as:
- Vildagliptin
- Sitagliptin
- Saxagliptin
Uniqueness
N-[(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its role as an intermediate in the synthesis of therapeutic agents highlight its importance in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
N-[(3S)-1-(2-chloroacetyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O2/c1-8(2)14(9(3)15)10-4-5-13(7-10)11(16)6-12/h8,10H,4-7H2,1-3H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZITPFSPQERCG-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)C(=O)CCl)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N([C@H]1CCN(C1)C(=O)CCl)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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